molecular formula C29H28N4O5S B2487517 N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide CAS No. 892381-32-7

N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

Cat. No. B2487517
CAS RN: 892381-32-7
M. Wt: 544.63
InChI Key: AWWIIDJOFXUZKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar complex heterocyclic compounds typically involves multi-step organic reactions, starting from basic aromatic or heteroaromatic compounds. For instance, compounds with related structures have been synthesized through condensation, cyclization, and nucleophilic substitution reactions. One approach might include attaching different aryloxy groups to a pyrimidine ring using key intermediates like methyl 3-methoxy-5-methylbenzoate (Al-Sanea et al., 2020). These synthetic routes are crucial for introducing various functional groups that define the compound's biological activity and physicochemical properties.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by advanced spectroscopic techniques, including NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass Spectrometry. These methods allow for the determination of the compound’s molecular framework and the spatial arrangement of its atoms. The intricate structure, featuring a pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl core, suggests a potential for complex chemical behavior and interactions (Subasri et al., 2016).

Chemical Reactions and Properties

The reactivity of such a compound can be explored through its involvement in various chemical reactions, including nucleophilic substitutions and electrophilic additions. The presence of functional groups like the thioacetamide moiety suggests a potential for undergoing reactions that could modify the molecule, potentially affecting its biological activity. The synthesis of related compounds often involves the formation of novel heterocyclic systems, indicating a rich chemistry that could be harnessed for further derivatization (Selič et al., 1997).

Physical Properties Analysis

The physical properties of such compounds, including melting point, solubility, and crystal structure, are determined by their molecular structure. These properties are crucial for understanding the compound's behavior in different environments, which is essential for its potential application in various fields. Crystallographic analysis can provide insights into the compound's solid-state conformation, which is vital for understanding its reactivity and interaction with biological targets (Subasri et al., 2016).

Scientific Research Applications

Anticancer Activity

Research on 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives has shown anticancer activity against a range of cancer cell lines, indicating the potential of similar compounds in cancer research and therapy (Al-Sanea et al., 2020).

Plant Growth Regulating and Herbicide Antidote Activity

Derivatives of pyrano[2,3-d]pyrimidines have been studied for their plant growth regulating and herbicide antidote activities, suggesting applications in agriculture for enhancing plant growth and protecting crops from herbicidal damage (Dotsenko et al., 2016).

Heterocyclic Synthesis

Research into activated nitriles has led to the synthesis of polyfunctionally substituted heterocyclic compounds, including pyrimidines, pyrazolo, and others, demonstrating the utility of such compounds in developing new pharmaceuticals and materials (Elian et al., 2014).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[11-(hydroxymethyl)-5-(3-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O5S/c1-4-37-21-10-8-20(9-11-21)31-25(35)16-39-29-24-13-23-19(15-34)14-30-17(2)26(23)38-28(24)32-27(33-29)18-6-5-7-22(12-18)36-3/h5-12,14,34H,4,13,15-16H2,1-3H3,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWWIIDJOFXUZKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC(=NC3=C2CC4=C(O3)C(=NC=C4CO)C)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-((6-(hydroxymethyl)-2-(3-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.